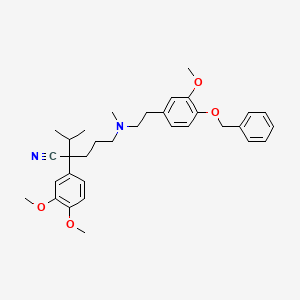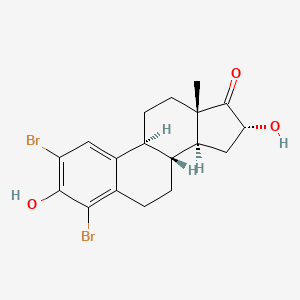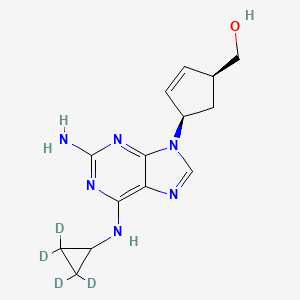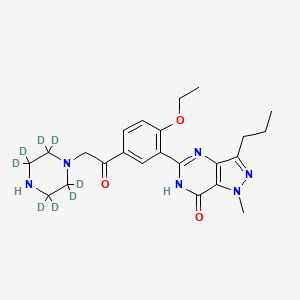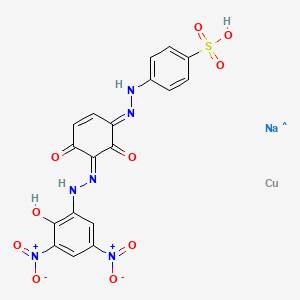
Acid brown 97
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Brown 97 is a synthetic azo dye, known for its reddish-brown color. It is primarily used in the textile industry for dyeing wool, silk, and nylon. The compound is also utilized in the leather industry and for coloring paper. Its chemical structure includes a copper complex, which contributes to its stability and vibrant color.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 97 involves the diazotization of 2,4-dihydroxy-3-nitrobenzene followed by coupling with 2-hydroxy-3,5-dinitrophenyl diazonium salt. The reaction is typically carried out in an acidic medium, often using sulfuric acid as the catalyst. The resulting product is then complexed with copper to form the final dye.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity. The final product is usually purified through crystallization and filtration to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents like potassium permanganate. This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.
Reduction: The compound can also be reduced, typically using reducing agents like sodium dithionite. This reaction cleaves the azo bond, producing amines.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another. For example, the hydroxyl groups can be substituted with halogens in the presence of halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in alkaline medium.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Smaller aromatic compounds.
Reduction: Amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Acid Brown 97 has several applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Widely used in the textile, leather, and paper industries for dyeing purposes.
Mechanism of Action
The primary mechanism of action of Acid Brown 97 involves its ability to form stable complexes with metals, particularly copper. This complexation enhances the dye’s stability and colorfastness. The azo bond in the compound can undergo various chemical reactions, such as oxidation and reduction, which can alter its color properties. The molecular targets and pathways involved in these reactions include the aromatic rings and the azo bond, which are susceptible to electrophilic and nucleophilic attacks.
Comparison with Similar Compounds
Acid Brown 85: Another azo dye with similar applications but different chemical structure.
Acid Brown 92: Known for its use in the textile industry, similar to Acid Brown 97.
Acid Brown 87: Used in leather dyeing, with a slightly different shade of brown.
Comparison: this compound is unique due to its copper complex, which provides enhanced stability and vibrant color compared to other similar dyes. Its ability to form stable complexes with metals makes it particularly useful in applications requiring high colorfastness and durability.
Properties
InChI |
InChI=1S/C18H12N6O10S.Cu.Na/c25-15-6-5-12(20-19-9-1-3-11(4-2-9)35(32,33)34)18(27)16(15)22-21-13-7-10(23(28)29)8-14(17(13)26)24(30)31;;/h1-8,19,21,26H,(H,32,33,34);;/b20-12+,22-16+;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVARLAZGFUDCU-HVDIXVISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C2C=CC(=O)C(=NNC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)C2=O)S(=O)(=O)O.[Na].[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/2\C=CC(=O)/C(=N\NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)/C2=O)S(=O)(=O)O.[Na].[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12CuN6NaO10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108347-99-5 |
Source


|
| Record name | Copper, 4-[2-[2,4-dihydroxy-3-[2-(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate sodium complexes | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper, 4-[2-[2,4-dihydroxy-3-[2-(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate sodium complexes | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide](/img/structure/B563905.png)
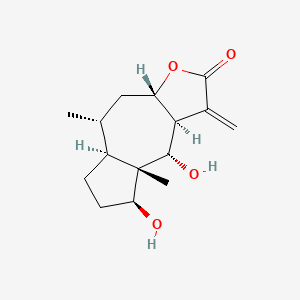
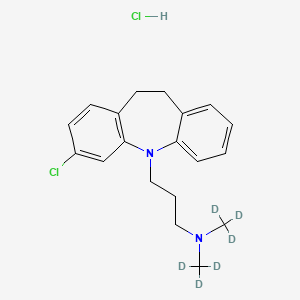
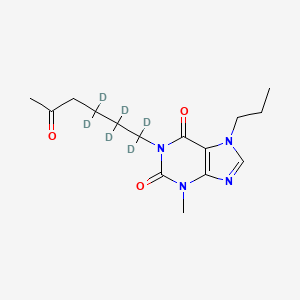
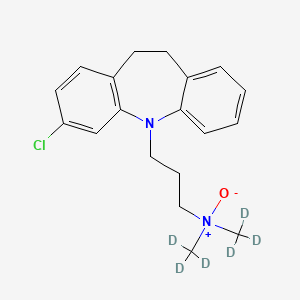
![4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B563911.png)

